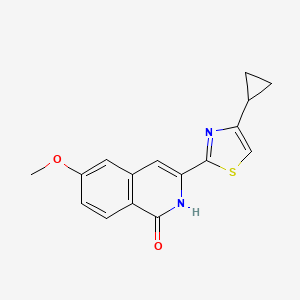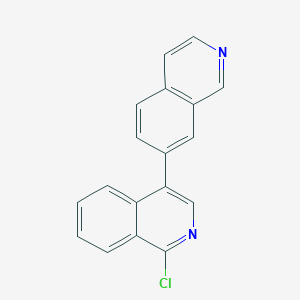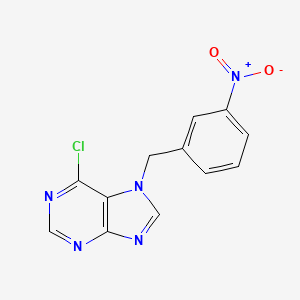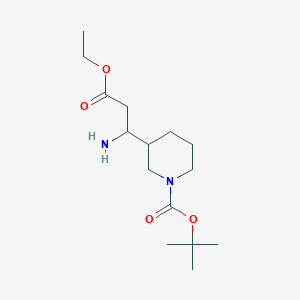
3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that features a unique combination of a cyclopropylthiazole ring and a methoxyisoquinolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylthiazole intermediate, which is then coupled with a methoxyisoquinolinone precursor. Common reagents used in these reactions include cyclopropylamine, thioamide, and methoxyisoquinoline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Cyclopropyl-thiazol-2-yl)-3-thiophen-2-yl-acrylonitrile
- 2-(4-Cyclopropyl-thiazol-2-yl)-3-(5-methyl-furan-2-yl)-acrylonitrile
Uniqueness
3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is unique due to its specific combination of a cyclopropylthiazole ring and a methoxyisoquinolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
923586-09-8 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-11-4-5-12-10(6-11)7-13(17-15(12)19)16-18-14(8-21-16)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,19) |
Clé InChI |
HONXCODLKXKEQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)NC(=C2)C3=NC(=CS3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)






![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)

![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)

